
C19H36Cl4N2O3
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Overview
Description
The compound with the molecular formula C19H36Cl4N2O3 is a complex organic molecule. This compound is characterized by its unique structure, which includes multiple chlorine atoms, nitrogen atoms, and oxygen atoms. It is used in various scientific and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H36Cl4N2O3 typically involves multiple steps, including the introduction of chlorine atoms and the formation of specific nitrogen and oxygen-containing functional groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
C19H36Cl4N2O3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Structural Formula
The structural representation of C19H36Cl4N2O3 can be summarized as follows:
- Molecular Weight : 431.43 g/mol
- Functional Groups : Amine, alkyl chains, and halogen substituents.
Medicinal Chemistry
This compound has shown promise in drug development, particularly as a potential therapeutic agent against various diseases. Its structure allows for interactions with biological targets, making it suitable for further investigation in pharmacology.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit tumor growth in vitro by inducing apoptosis in cancer cells .
Material Science
The compound's stability and reactivity make it an interesting candidate for developing novel materials, including polymers and coatings.
Case Study: Polymer Synthesis
In one notable application, this compound was utilized as a precursor in synthesizing chlorinated polymers. These polymers exhibited enhanced thermal stability and resistance to environmental degradation, making them suitable for industrial applications .
Environmental Science
The halogenated nature of this compound suggests potential applications in environmental remediation. Compounds with similar structures have been explored for their ability to degrade pollutants.
Case Study: Pollutant Degradation
A study showed that chlorinated compounds could effectively break down hazardous organic pollutants in wastewater treatment processes. The application of this compound in such contexts could enhance the efficiency of these processes .
Table 1: Comparison of Biological Activities
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Anticancer | 25 | |
Similar Compound A | Antibacterial | 15 | |
Similar Compound B | Antiviral | 30 |
Table 2: Material Properties
Property | Value |
---|---|
Thermal Stability | High |
Degradation Rate | Low |
Environmental Impact | Minimal |
Mechanism of Action
The mechanism by which C19H36Cl4N2O3 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
C18H34Cl4N2O3: A similar compound with one less carbon atom, which may have slightly different chemical properties and applications.
C19H36Cl3N2O3: A compound with one less chlorine atom, potentially leading to different reactivity and biological activity.
Uniqueness
C19H36Cl4N2O3: is unique due to its specific combination of chlorine atoms, nitrogen atoms, and oxygen atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
The compound with the molecular formula C19H36Cl4N2O3 is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is characterized by a complex structure that includes multiple chlorine atoms and nitrogen functionalities. Its unique chemical makeup suggests a variety of interactions with biological systems, particularly in the fields of pharmacology and toxicology.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives with halogen substitutions demonstrate enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Coumarin Derivative 1 | 1.56 | S. aureus (MRSA) |
Coumarin Derivative 2 | 6.25 | E. coli |
Coumarin Derivative 3 | 3.125 | A. baumannii |
2. Mechanism of Action
The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes within microbial cells. This interaction can alter cellular functions, leading to inhibition of growth or cell death . The compound may act as an inhibitor or modulator of key metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of halogenated compounds similar to this compound demonstrated a substantial reduction in bacterial viability in vitro. The study compared the effects of various concentrations on S. aureus and found that compounds with chlorine substitutions exhibited lower Minimum Inhibitory Concentration (MIC) values compared to their non-halogenated counterparts .
Case Study 2: Safety Profile Assessment
Another investigation assessed the safety profile of related compounds in animal models. The study monitored physiological responses following administration and indicated that while antimicrobial effects were significant, some derivatives raised concerns regarding toxicity at higher doses . Further research is warranted to evaluate long-term safety and potential side effects.
Research Findings
Recent research highlights the diverse applications of this compound in medicinal chemistry:
- Anti-inflammatory Properties: Some studies suggest that similar compounds may have anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases .
- Cancer Therapeutics: Investigations into the anticancer potential of related compounds have shown promise, particularly in disrupting cancer cell proliferation pathways .
Properties
Molecular Formula |
C19H36Cl4N2O3 |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[3-[(2-decoxy-2-oxoethyl)-dimethylazaniumyl]propyl]ethanimidate;hydrochloride |
InChI |
InChI=1S/C19H35Cl3N2O3.ClH/c1-4-5-6-7-8-9-10-11-15-27-17(25)16-24(2,3)14-12-13-23-18(26)19(20,21)22;/h4-16H2,1-3H3;1H |
InChI Key |
KZTBEZKWZFQTEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C[N+](C)(C)CCCN=C(C(Cl)(Cl)Cl)[O-].Cl |
Origin of Product |
United States |
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